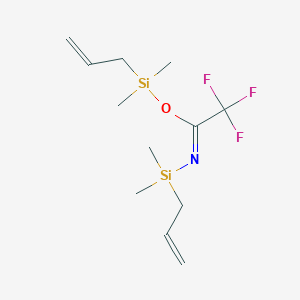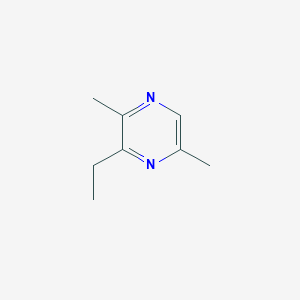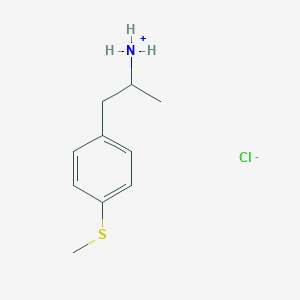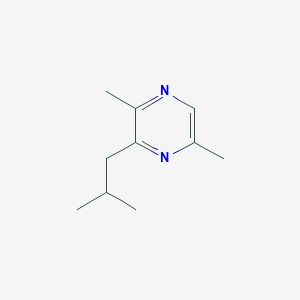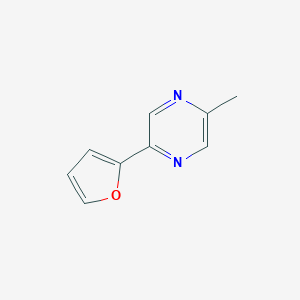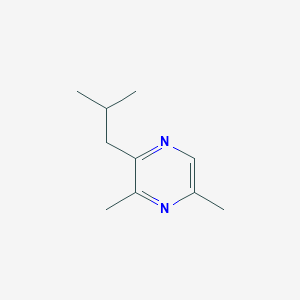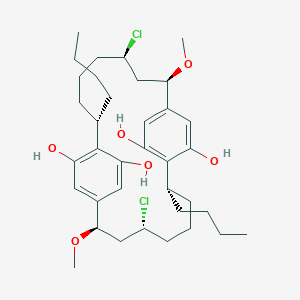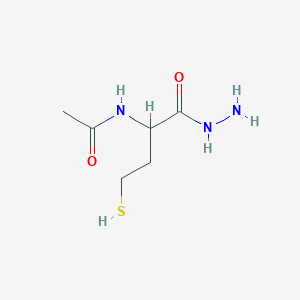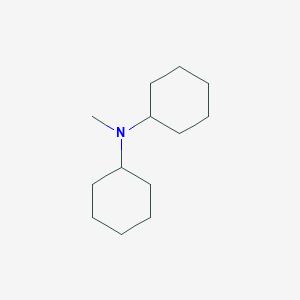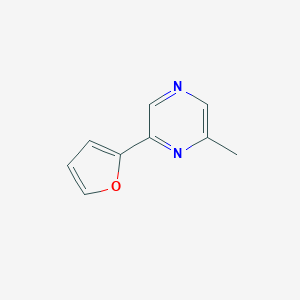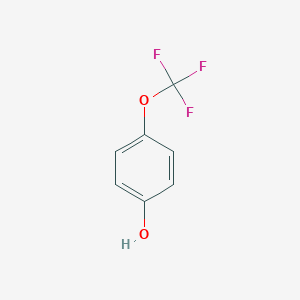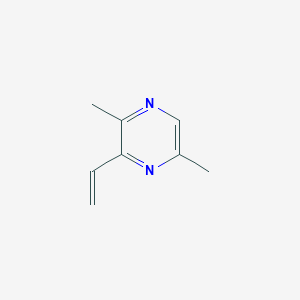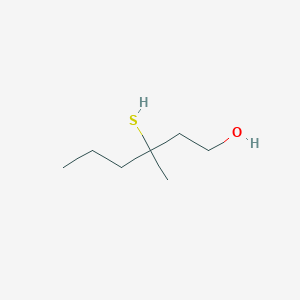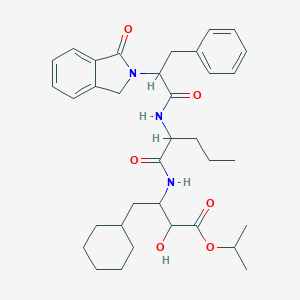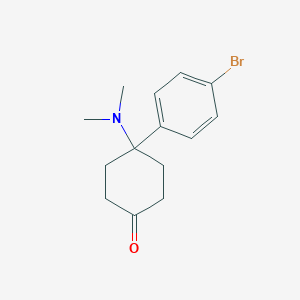
4-(4-Bromophenyl)-4-dimethylaminocyclohexanone
概要
説明
4-(4-Bromophenyl)-4-dimethylaminocyclohexanone, also known as bromadol, is a synthetic opioid analgesic. It was first synthesized in the late 1970s by a team of scientists at the University of Michigan. Since then, it has gained attention for its potential as a painkiller and its unique chemical structure.
作用機序
Bromadol works by binding to the mu-opioid receptor in the brain and spinal cord. This results in the inhibition of pain signals and the release of dopamine, which produces a feeling of euphoria.
生化学的および生理学的効果
Bromadol has several biochemical and physiological effects. It can cause respiratory depression, which can lead to death in high doses. It can also cause sedation, nausea, and constipation. Additionally, it can lead to the development of tolerance and dependence.
実験室実験の利点と制限
Bromadol has several advantages for lab experiments. It is highly potent and has a long duration of action, which makes it useful for studying the mu-opioid receptor. However, its potential for abuse and toxicity make it difficult to work with, and caution must be taken when handling it.
将来の方向性
There are several future directions for research on 4-(4-Bromophenyl)-4-dimethylaminocyclohexanone. One area of interest is its potential as a treatment for opioid addiction. Another area of interest is its potential as a painkiller for chronic pain conditions. Additionally, there is interest in developing analogs of 4-(4-Bromophenyl)-4-dimethylaminocyclohexanone that have fewer side effects and a lower potential for abuse.
Conclusion:
In conclusion, 4-(4-Bromophenyl)-4-dimethylaminocyclohexanone, or 4-(4-Bromophenyl)-4-dimethylaminocyclohexanone, is a synthetic opioid analgesic with potential as a painkiller. Its unique chemical structure and potent effects make it a subject of interest for scientific research. However, caution must be taken when working with it due to its potential for abuse and toxicity. Further research is needed to fully understand its potential as a treatment for pain and addiction.
科学的研究の応用
Bromadol has been the subject of several scientific studies, primarily focused on its potential as a painkiller. One study found that it was more potent than morphine and had a longer duration of action. Another study found that it was effective in treating neuropathic pain in rats.
特性
CAS番号 |
65619-52-5 |
|---|---|
製品名 |
4-(4-Bromophenyl)-4-dimethylaminocyclohexanone |
分子式 |
C14H18BrNO |
分子量 |
296.2 g/mol |
IUPAC名 |
4-(4-bromophenyl)-4-(dimethylamino)cyclohexan-1-one |
InChI |
InChI=1S/C14H18BrNO/c1-16(2)14(9-7-13(17)8-10-14)11-3-5-12(15)6-4-11/h3-6H,7-10H2,1-2H3 |
InChIキー |
FUNZUWAJMVRIRL-UHFFFAOYSA-N |
SMILES |
CN(C)C1(CCC(=O)CC1)C2=CC=C(C=C2)Br |
正規SMILES |
CN(C)C1(CCC(=O)CC1)C2=CC=C(C=C2)Br |
同義語 |
4-(4-Bromophenyl)-4-(dimethylamino)cyclohexanone |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

